
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is an organic compound with the molecular formula C26H18O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a benzaldehyde functional group. This compound is known for its unique structural properties, which make it valuable in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde typically involves the reaction of 9-phenylfluorene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: 4-(9-Phenyl-9H-fluoren-9-yl)benzoic acid.
Reduction: 4-(9-Phenyl-9H-fluoren-9-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving aromatic compounds.
Wirkmechanismus
The mechanism of action of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylfluorene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
4-Benzylbenzaldehyde: Contains a benzyl group instead of the fluorene moiety, resulting in different structural and electronic properties.
Uniqueness
4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is unique due to the combination of the fluorene and benzaldehyde moieties. This structure imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C26H18O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-(9-phenylfluoren-9-yl)benzaldehyde |
InChI |
InChI=1S/C26H18O/c27-18-19-14-16-21(17-15-19)26(20-8-2-1-3-9-20)24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-18H |
InChI-Schlüssel |
HOJFQNOHOZZVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


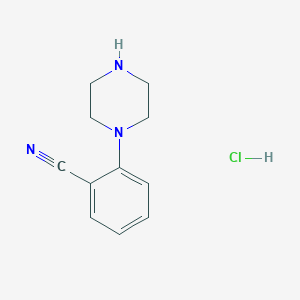


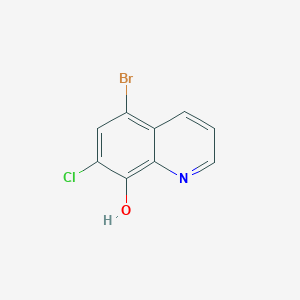
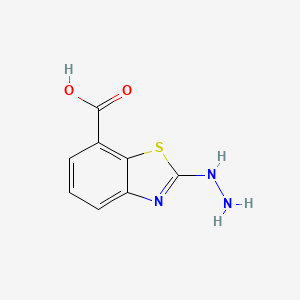
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)

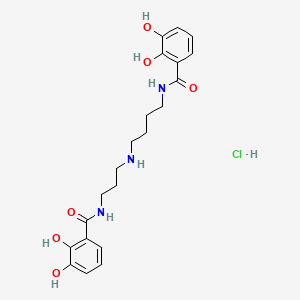
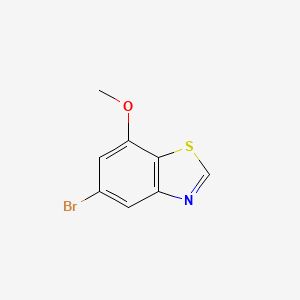
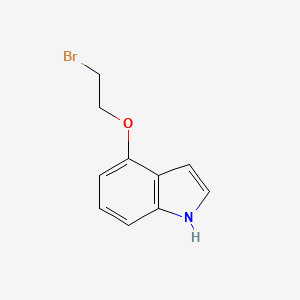
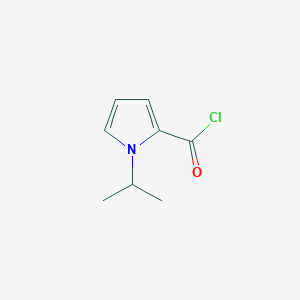
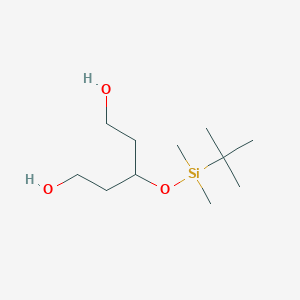
![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)

